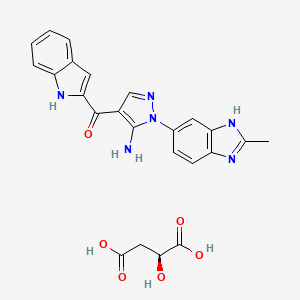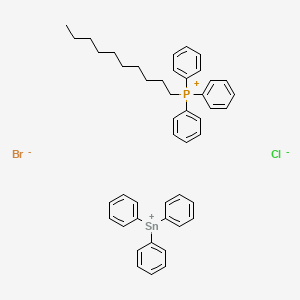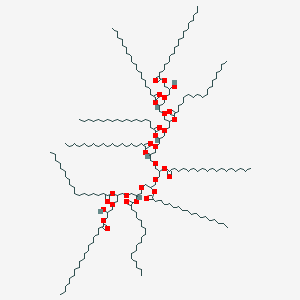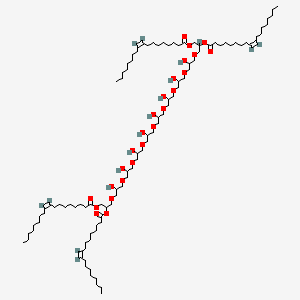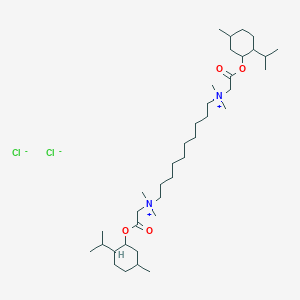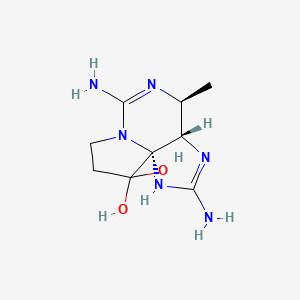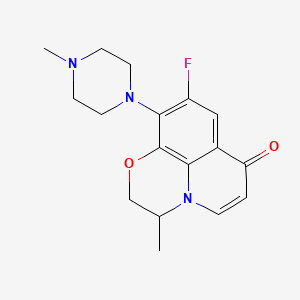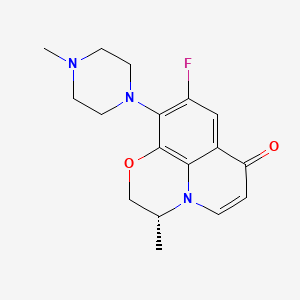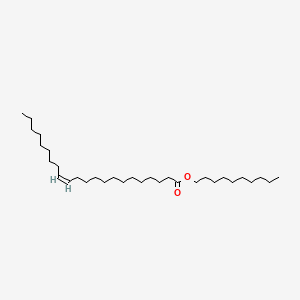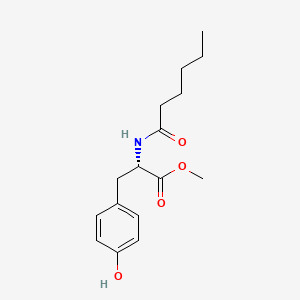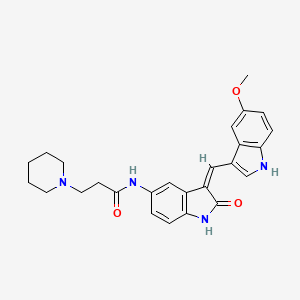![molecular formula C33H38Br2N2O9 B607107 Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate CAS No. 84057-90-9](/img/structure/B607107.png)
Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromoreserpine is a biochemical.
Aplicaciones Científicas De Investigación
Mass Spectrometry of Derivatives
The mass spectrum of derivatives of Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, such as methyl 18β-(4-hydroxy-3-methoxycinnamoyloxy)-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate, has been studied. This research demonstrated intermolecular transfer of the ester methyl group to the nitrogen of the yohimban system, confirmed through various derivatives and quaternary salt studies (Kametani et al., 1975).
Proton Affinities from UV-Vis Spectra
Proton affinities of reserpine, a related compound to Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, were determined using UV-vis absorption spectra. This method involved studying the charge-transfer spectra of reserpine complexes in an aqueous medium, offering insights into the chemical properties of such compounds (Ghosh, Deb & Mukherjee, 2008).
Herbicide Precursor Synthesis
Studies have shown the synthesis of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives through reductive alkylation, which can be related to the synthesis of Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate. These derivatives have potential applications in creating herbicide precursors (Liepa et al., 1992).
Antipsychotic and Antidepressant Effects
Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, due to its structural similarity to reserpine, may have applications in studying atypical antipsychotic and antidepressant effects. Studies on norzotepine, a major metabolite of Zotepine, show potent inhibition of norepinephrine reuptake, suggesting potential applications in mental health treatments (Shobo et al., 2010).
Synthesis of Psoromic Acid
The total synthesis of psoromic acid, a lichen depsidone, involved the selective functionalization of synthetic methyl 3,8-dimethoxy-1,4,9-trimethyl-11-oxo-11H-dibbnzo[b,e][1,4]dioxepin-6-carboxylate. This research highlights the versatility of methyl esters in complex organic synthesis, relevant to Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate (Sala & Sargent, 1979).
Propiedades
Número CAS |
84057-90-9 |
|---|---|
Nombre del producto |
Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate |
Fórmula molecular |
C33H38Br2N2O9 |
Peso molecular |
766.48 |
Nombre IUPAC |
Yohimban-16-carboxylic acid, dibromo-11,17-dimethoxy-18-((3,4,5-trimethoxybenzoyl)oxy)-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)- |
InChI |
InChI=1S/C33H38Br2N2O9/c1-40-18-7-8-19-21-14-27(34)36-15-17-11-26(46-32(38)16-9-24(41-2)30(43-4)25(10-16)42-3)31(44-5)28(33(39)45-6)20(17)13-23(36)29(21)37(35)22(19)12-18/h7-10,12,17,20,23,26-28,31H,11,13-15H2,1-6H3 |
Clave InChI |
VHGVJZAKMWEORI-UHFFFAOYSA-N |
SMILES |
COC1C(OC(C2=CC(OC)=C(OC)C(OC)=C2)=O)CC3CN4C(C5=C(C6=C(C=C(OC)C=C6)N5Br)CC4Br)CC3C1C(OC)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dibromoreserpine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



